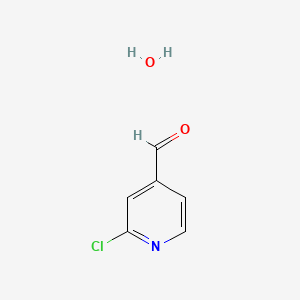

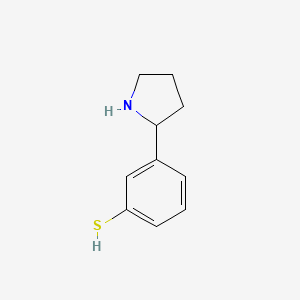

![molecular formula C7H4FN3O2 B597355 6-Fluoro-3-nitroimidazo[1,2-a]pyridine CAS No. 1235993-30-2](/img/structure/B597355.png)

6-Fluoro-3-nitroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Fluoro-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1235993-30-2. It has a molecular weight of 181.13 . The compound is a solid in physical form .

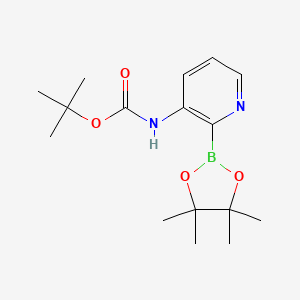

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H4FN3O2 . The InChI Code for this compound is 1S/C7H4FN3O2/c8-5-1-2-6-9-3-7 (11 (12)13)10 (6)4-5/h1-4H .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 169 - 170°C .Wissenschaftliche Forschungsanwendungen

Versatile Reactions and Structural Diversity

6-Fluoro-3-nitroimidazo[1,2-a]pyridine has been explored for its potential in creating structurally diverse compounds. Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, leading to various products derived from imidazo[1,2-a]pyridine. This versatility opens up possibilities for novel compound synthesis in scientific research (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Synthesis of Fused Triazines

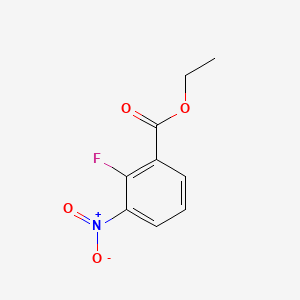

The imidazo[1,2-a]pyridine system, including derivatives like this compound, has been utilized in the synthesis of fused triazines, which show potential biological activity. Zamora et al. (2004) treated ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with various amines to generate novel compounds with potential biological applications (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Development of Radiotracers

The compound has been instrumental in developing radiotracers for clinical applications. Ohkubo et al. (2021) synthesized radiotracers [18F]FMISO and [18F]PM-PBB3, using a derivative of 3-fluoro-2-nitroimidazole, for imaging hypoxia and tau pathology in clinical settings (Ohkubo et al., 2021).

Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds

Zhang et al. (2019) described a method for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, starting from compounds similar to this compound. This method enables rapid access to new compound libraries, highlighting its potential in diversity-oriented synthesis for drug discovery (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).

Fluorescent Properties in Biomarkers and Sensors

The fluorescent properties of imidazo[1,2-a]pyridine derivatives have been explored for applications in biomarkers and photochemical sensors. Velázquez-Olvera et al. (2012) synthesized series of 3-hydroxymethyl imidazo[1,2-a]pyridines and evaluated them for fluorescence emission, suggesting their potential in enhancing fluorescence intensity for biological applications (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Antitubercular Activities

The nitroimidazole class, including compounds like this compound, has shown promise in antitubercular agents. Upton et al. (2014) reported on TBA-354, a pyridine-containing biaryl compound with efficacy against tuberculosis, underlining the significance of this chemical structure in developing new treatments (Upton, Cho, Yang, Kim, Wang, Lu, Wang, Xu, Mdluli, Ma, & Franzblau, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-fluoro-3-nitroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of this compound with its targets.

Eigenschaften

IUPAC Name |

6-fluoro-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEGDZZHPUPJCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

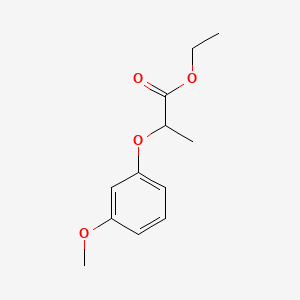

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B597286.png)